molecular formula C7H4Cl2O2 B8685572 3-Chloro-4-hydroxybenzoyl chloride CAS No. 59595-94-7

3-Chloro-4-hydroxybenzoyl chloride

Cat. No. B8685572
CAS RN: 59595-94-7
M. Wt: 191.01 g/mol
InChI Key: LCWGNQGMIMCZJP-UHFFFAOYSA-N
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Patent
US04645771

Procedure details

3-Chloro-4-hydroxybenzoic acid hemihydrate (14.5 g.) was heated under reflux for 1 hour with thionyl chloride (80 ml.). The mixture was then evaporated, the residue dissolved in ether and the subsequent solution evaporated. The residue obtained (3-chloro-4-hydroxybenzoyl chloride) was dissolved in ether (80 ml.). The stirred solution was then treated dropwise with a solution of 1,2,3,6-tetrahydropyridine (16.6 g.) in ether (50 ml.) with ice-cooling. The mixture was stirred for 17 hours and evaporated. Water (150 ml.) was then added and the mixture was stirred with ether (50 ml.). The insoluble material was separated by filtration, and combined with the solid obtained by basification of the aqueous phase. The combined solids were stirred with acetone (150 ml.), separated by filtration, washed with acetone (50 ml.) and air-dried to give 1-(3-chloro-4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (13.6 g.), m.p. 186°-189° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6](O)=[O:7].[Cl:13]C1C=C(C=CC=1O)C(O)=O>S(Cl)(Cl)=O>[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([Cl:13])=[O:7] |f:0.1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
O.ClC=1C=C(C(=O)O)C=CC1O.ClC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
CUSTOM
Type
CUSTOM
Details
the subsequent solution evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.